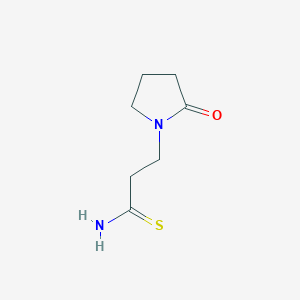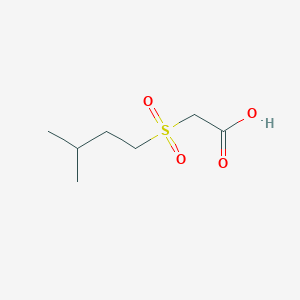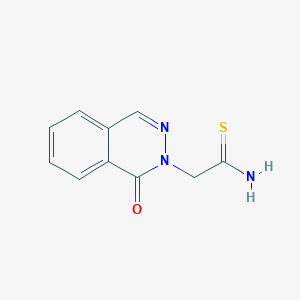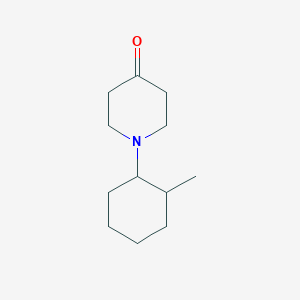
3-(2-oxopyrrolidin-1-yl)propanethioamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2-Oxopyrrolidin-1-yl)propanethioamide (OPPT) is a novel and promising compound that has been studied extensively for its potential applications in the fields of biochemistry, physiology, and drug discovery. OPPT is a synthetic compound that has been found to have many unique properties and potential applications. OPPT has been studied for its ability to interact with proteins, enzymes and other cellular components, as well as its ability to modulate the activity of various biochemical pathways. OPPT has been found to have potential applications in the treatment of various diseases, such as cancer, diabetes, and neurological disorders.
科学研究应用
3-(2-oxopyrrolidin-1-yl)propanethioamide has been studied extensively for its potential applications in the fields of biochemistry, physiology, and drug discovery. 3-(2-oxopyrrolidin-1-yl)propanethioamide has been found to interact with proteins, enzymes, and other cellular components, as well as modulate the activity of various biochemical pathways. 3-(2-oxopyrrolidin-1-yl)propanethioamide has been found to have potential applications in the treatment of various diseases, such as cancer, diabetes, and neurological disorders. 3-(2-oxopyrrolidin-1-yl)propanethioamide has also been studied for its potential as an antioxidant, as well as its ability to inhibit the growth of certain bacteria and viruses. 3-(2-oxopyrrolidin-1-yl)propanethioamide has also been studied for its potential as an anti-inflammatory agent, as well as its ability to modulate gene expression.
作用机制
3-(2-oxopyrrolidin-1-yl)propanethioamide has been found to interact with proteins, enzymes, and other cellular components, as well as modulate the activity of various biochemical pathways. 3-(2-oxopyrrolidin-1-yl)propanethioamide has been found to inhibit the activity of certain enzymes, such as proteases and kinases, as well as modulate the activity of certain neurotransmitters. 3-(2-oxopyrrolidin-1-yl)propanethioamide has also been found to modulate the activity of certain transcription factors, as well as modulate the expression of certain genes.
Biochemical and Physiological Effects
3-(2-oxopyrrolidin-1-yl)propanethioamide has been found to have a variety of biochemical and physiological effects. 3-(2-oxopyrrolidin-1-yl)propanethioamide has been found to inhibit the activity of certain enzymes, such as proteases and kinases, as well as modulate the activity of certain neurotransmitters. 3-(2-oxopyrrolidin-1-yl)propanethioamide has also been found to modulate the activity of certain transcription factors, as well as modulate the expression of certain genes. 3-(2-oxopyrrolidin-1-yl)propanethioamide has also been found to have anti-inflammatory, antioxidant, and anti-microbial properties.
实验室实验的优点和局限性
3-(2-oxopyrrolidin-1-yl)propanethioamide has several advantages for use in laboratory experiments. 3-(2-oxopyrrolidin-1-yl)propanethioamide is easily synthesized, and is relatively inexpensive compared to other compounds. 3-(2-oxopyrrolidin-1-yl)propanethioamide has also been found to be stable in a variety of conditions, including extreme temperatures and pH levels. 3-(2-oxopyrrolidin-1-yl)propanethioamide is also non-toxic and has low toxicity in animals. However, 3-(2-oxopyrrolidin-1-yl)propanethioamide has some limitations, such as its low solubility in water and its short half-life.
未来方向
One potential future direction for 3-(2-oxopyrrolidin-1-yl)propanethioamide is the development of new drugs and therapies based on its unique properties. 3-(2-oxopyrrolidin-1-yl)propanethioamide could be used to develop new drugs for the treatment of cancer, diabetes, and neurological disorders. Additionally, 3-(2-oxopyrrolidin-1-yl)propanethioamide could be used to develop new anti-inflammatory, antioxidant, and anti-microbial agents. 3-(2-oxopyrrolidin-1-yl)propanethioamide could also be used to develop new gene therapies, as well as new methods for targeting specific proteins and enzymes. Finally, 3-(2-oxopyrrolidin-1-yl)propanethioamide could be used to develop new methods for modulating the activity of various biochemical pathways.
合成方法
3-(2-oxopyrrolidin-1-yl)propanethioamide can be synthesized using a variety of methods, including the use of a Grignard reaction, a Claisen condensation, and a Williamson ether synthesis. In the Grignard reaction, a Grignard reagent is reacted with an aldehyde or ketone to form an alkoxide intermediate, which is then reacted with a thioamide to form 3-(2-oxopyrrolidin-1-yl)propanethioamide. In the Claisen condensation, an aldehyde and an ester are reacted in the presence of a base to form an enol intermediate, which is then reacted with a thioamide to form 3-(2-oxopyrrolidin-1-yl)propanethioamide. In the Williamson ether synthesis, an alkoxide is reacted with a thioamide to form 3-(2-oxopyrrolidin-1-yl)propanethioamide.
属性
IUPAC Name |
3-(2-oxopyrrolidin-1-yl)propanethioamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2OS/c8-6(11)3-5-9-4-1-2-7(9)10/h1-5H2,(H2,8,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWBQMVAFKWIQDN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)CCC(=S)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Oxopyrrolidin-1-yl)propanethioamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[3-(4-fluorophenyl)prop-2-enoyl]-4-hydroxypyrrolidine-2-carboxylic acid](/img/structure/B6143783.png)


![[3-(aminomethyl)pentan-3-yl]dimethylamine](/img/structure/B6143800.png)
![1-methyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-7-carboxylic acid](/img/structure/B6143815.png)

![3-[2-chloro-4-(chlorosulfonyl)phenoxy]propanoic acid](/img/structure/B6143831.png)

![[1-(4-methylpiperazin-1-yl)cycloheptyl]methanamine](/img/structure/B6143848.png)
![4-[4-(but-2-en-1-yloxy)phenyl]butan-2-one](/img/structure/B6143849.png)


![1-[3-({imidazo[1,2-a]pyridin-2-yl}methoxy)phenyl]ethan-1-one](/img/structure/B6143875.png)
![2-[(4-bromophenyl)methanesulfonyl]propanoic acid](/img/structure/B6143876.png)